Cas no 127653-88-7 (Hexanoic acid,6-(5,6-dihydro-7-methyl-5-oxo-11H-pyrido[4,3-c][1]benzazepin-11-ylidene)-)
127653-88-7 structure
Product Name:Hexanoic acid,6-(5,6-dihydro-7-methyl-5-oxo-11H-pyrido[4,3-c][1]benzazepin-11-ylidene)-
Numero CAS:127653-88-7
MF:C20H20N2O3
MW:336.384405136108
CID:152327
PubChem ID:6449687
Update Time:2025-04-19
Hexanoic acid,6-(5,6-dihydro-7-methyl-5-oxo-11H-pyrido[4,3-c][1]benzazepin-11-ylidene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Hexanoic acid,6-(5,6-dihydro-7-methyl-5-oxo-11H-pyrido[4,3-c][1]benzazepin-11-ylidene)-
- (6E)-6-(7-methyl-5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)hexanoic acid
- 11-(5-Carboxypentylidene)-7-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one
- SCHEMBL9041693
- 6-(5,6-Dihydro-7-methyl-5-oxo-11H-pyrido(4,3-c)(1)benzapin-11-ylidene)hexanoic acid
- Hexanoic acid, 6-(5,6-dihydro-7-methyl-5-oxo-11H-pyrido(4,3-c)(1)benzapin-11-ylidene)-
- 127653-88-7
-
- Inchi: 1S/C20H20N2O3/c1-13-6-5-8-15-14(7-3-2-4-9-18(23)24)17-12-21-11-10-16(17)20(25)22-19(13)15/h5-8,10-12H,2-4,9H2,1H3,(H,22,25)(H,23,24)/b14-7+
- Chiave InChI: ZTUJCPIQNWYKHH-VGOFMYFVSA-N
- Sorrisi: O=C1C2C=CN=CC=2/C(=C/CCCCC(=O)O)/C2C=CC=C(C)C=2N1
Proprietà calcolate
- Massa esatta: 336.1475
- Massa monoisotopica: 336.14739250g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 531
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 79.3Ų
Proprietà sperimentali
- PSA: 79.29
Hexanoic acid,6-(5,6-dihydro-7-methyl-5-oxo-11H-pyrido[4,3-c][1]benzazepin-11-ylidene)- Letteratura correlata
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
127653-88-7 (Hexanoic acid,6-(5,6-dihydro-7-methyl-5-oxo-11H-pyrido[4,3-c][1]benzazepin-11-ylidene)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso